
2-Butoxy-5-(2-methylbutan-2-yl)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxy-5-(2-methylbutan-2-yl)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a butoxy group, a methylbutan-2-yl group, and a sulfonyl chloride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-5-(2-methylbutan-2-yl)benzene-1-sulfonyl chloride typically involves the electrophilic aromatic substitution reactionThe reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques to remove any impurities and by-products formed during the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-5-(2-methylbutan-2-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different sulfonyl derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used for oxidation and reduction reactions, respectively. Hydrolysis reactions typically require the presence of water and a suitable acid or base catalyst .
Major Products Formed
The major products formed from these reactions include various sulfonyl derivatives, sulfonic acids, and sulfinic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Butoxy-5-(2-methylbutan-2-yl)benzene-1-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals.
Industrial Chemistry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butoxy-5-(2-methylbutan-2-yl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(2-methylbutan-2-yl)benzene-1-sulfonyl chloride
- 2-Butoxy-5-(2-methyl-2-butanyl)benzenesulfonic acid
Uniqueness
2-Butoxy-5-(2-methylbutan-2-yl)benzene-1-sulfonyl chloride is unique due to the presence of the butoxy group, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may have different substituents on the benzene ring .
Properties
CAS No. |
143193-41-3 |
|---|---|
Molecular Formula |
C15H23ClO3S |
Molecular Weight |
318.9 g/mol |
IUPAC Name |
2-butoxy-5-(2-methylbutan-2-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C15H23ClO3S/c1-5-7-10-19-13-9-8-12(15(3,4)6-2)11-14(13)20(16,17)18/h8-9,11H,5-7,10H2,1-4H3 |
InChI Key |
LNROSSMPAABTHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(C)(C)CC)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol](/img/structure/B12559584.png)
![2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid](/img/structure/B12559590.png)
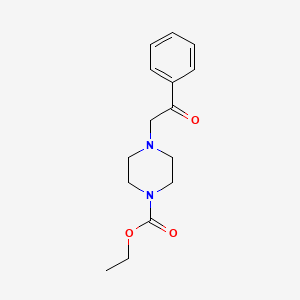
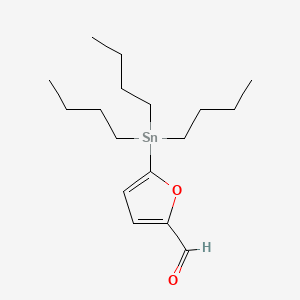
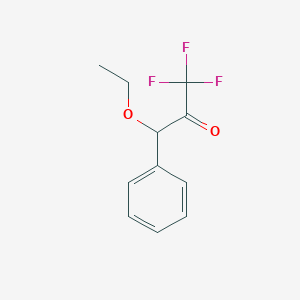
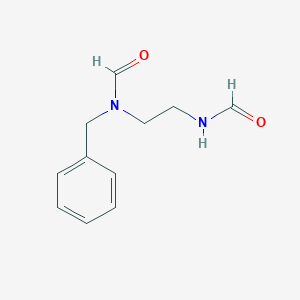
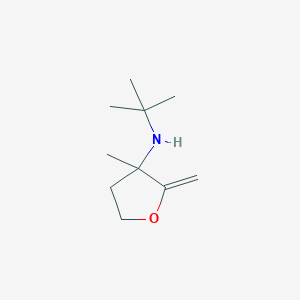
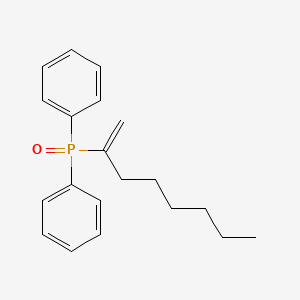
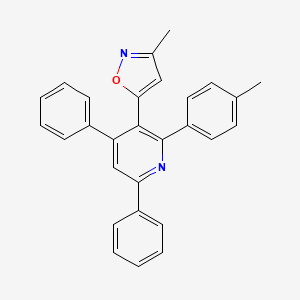


![Acetamide, 2-[bis(2-hydroxyethyl)amino]-](/img/structure/B12559662.png)

![3,6-Bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12559673.png)
